1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C12H13N3O4 and a molecular weight of 263.25 . This compound is primarily used in proteomics research and is known for its unique structural properties, which make it a valuable subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves several steps. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: This compound has a similar pyrimidine structure but with different substituents, leading to distinct chemical and biological properties.
Thieno[2,3-d]pyrimidine-6-carboxylic acid:
2-Methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester: This compound has a different substitution pattern, resulting in unique chemical behavior and uses.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H13N3O4 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
1-butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C12H13N3O4/c1-2-3-4-15-9-8(10(16)14-12(15)19)5-7(6-13-9)11(17)18/h5-6H,2-4H2,1H3,(H,17,18)(H,14,16,19) |
InChI Key |
FLWWJCSMIINHPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=N2)C(=O)O)C(=O)NC1=O |
Origin of Product |
United States |
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